

7-Bromo-2-methylbenzo[d]oxazole molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B582238

[Get Quote](#)

An In-Depth Technical Guide to 7-Bromo-2-methylbenzo[d]oxazole

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **7-Bromo-2-methylbenzo[d]oxazole**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

7-Bromo-2-methylbenzo[d]oxazole is a substituted benzoxazole. The core of the molecule is a bicyclic structure composed of a benzene ring fused to an oxazole ring. A methyl group is attached at the 2-position of the oxazole ring, and a bromine atom is substituted at the 7-position of the benzene ring.

Chemical Structure:

(Note: This is a simplified 2D representation)

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₆ BrNO
Molecular Weight	212.04 g/mol [1]
CAS Number	1239489-82-7 [1]
Appearance	Solid [2]
InChI	InChI=1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 [2]
InChIKey	BKDLGCJXIKUIRB-UHFFFAOYSA-N [2]
SMILES	Cc1nc2c(Br)ccc(c2o1)

Experimental Protocols: Synthesis

The synthesis of 2-substituted benzoxazoles can be achieved through several methods. A common and effective approach is the condensation reaction between a 2-aminophenol derivative and a carboxylic acid or its derivative. For the synthesis of **7-Bromo-2-methylbenzo[d]oxazole**, a potential pathway involves the reaction of 2-amino-6-bromophenol with acetic anhydride or a similar acetylating agent.

General Synthesis Protocol:

This protocol is a representative method based on common synthetic routes for benzoxazole derivatives.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

1. Materials and Reagents:

- 2-Amino-6-bromophenol
- Acetic anhydride
- Polyphosphoric acid (PPA) or another suitable catalyst/solvent
- Toluene or other appropriate solvent
- Sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

2. Reaction Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromophenol (1.0 mmol) and a suitable solvent such as toluene.
- Add acetic anhydride (1.2 mmol) to the mixture.
- If required, add a catalytic amount of an acid catalyst like polyphosphoric acid. Some synthetic methods may utilize other catalysts such as fly ash or copper-based catalysts.[3][6]
- Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~110°C for toluene) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.

3. Purification:

- Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to isolate the pure **7-Bromo-2-methylbenzo[d]oxazole**.[4]

4. Characterization:

- Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-substituted benzoxazoles, including **7-Bromo-2-methylbenzo[d]oxazole**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **7-Bromo-2-methylbenzo[d]oxazole**.

Biological Significance and Applications

Benzoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[8][9][10] Various substituted benzoxazoles have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[11] The introduction of a bromine atom, as in **7-Bromo-2-methylbenzo[d]oxazole**, can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. Further research is required to fully elucidate the specific biological targets and therapeutic potential of this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromo-2-methylbenzo[d]oxazole , 97% , 1239489-82-7 - CookeChem [cookechem.com]
- 2. Benzoxazole, 7-bromo-2-methyl- | CymitQuimica [cymitquimica.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Bromo-2-methylbenzo[d]oxazole molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582238#7-bromo-2-methylbenzo-d-oxazole-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com